

Comparative Analysis of the X-ray Crystal Structure of Methyl Pyrazole Carboxylates

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Compound of Interest

Compound Name: methyl 1,5-dimethyl-1H-pyrazole-3-carboxylate

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For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the X-ray crystal structures of methyl pyrazole carboxylates, with a focus on derivatives of the core 1,5-dimethyl-1H-pyrazole-3-carboxylate structure. Due to the absence of a publicly available crystal structure for **methyl 1,5-dimethyl-1H-pyrazole-3-carboxylate**, this guide leverages data from closely related analogues to infer structural properties and provide a basis for experimental design.

Introduction to Pyrazole Carboxylates

Pyrazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities. The precise three-dimensional arrangement of atoms within these molecules, as determined by X-ray crystallography, is crucial for understanding their structure-activity relationships (SAR) and for rational drug design. This guide focuses on the structural aspects of methyl pyrazole carboxylates, providing a comparative analysis of their solid-state conformations.

Comparison of Crystallographic Data

While the specific crystal structure for **methyl 1,5-dimethyl-1H-pyrazole-3-carboxylate** is not available in the surveyed literature, we can draw valuable comparisons from structurally similar pyrazole derivatives. The following table summarizes the crystallographic data for selected methyl and ethyl pyrazole carboxylates, offering insights into how different substituents on the pyrazole ring influence the crystal packing and molecular geometry.

Compound Name	Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate[1]	Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate	Dimethyl 3-(3-bromophenyl)-6-methyl-7-oxo-3,5,6,7-tetrahydropyrazolo[1,2-a]pyrazole-1,2-dicarboxylate[2]
Chemical Formula	C ₁₁ H ₁₀ N ₂ O ₃	C ₁₃ H ₁₄ N ₂ O ₂	C ₁₇ H ₁₇ BrN ₂ O ₅
Crystal System	Monoclinic	Monoclinic	Monoclinic
Space Group	P2 ₁ /c	P2 ₁ /c	P2 ₁ /c
Unit Cell Parameters			
a (Å)	9.5408(16)	9.771(3)	12.899(3)
b (Å)	9.5827(16)	13.934(4)	8.243(2)
c (Å)	11.580(2)	9.554(3)	17.021(4)
α (°)	90	90	90
β (°)	105.838(3)	97.816(14)	98.78(3)
γ (°)	90	90	90
Volume (Å ³)	1018.5(3)	1288.9(7)	1789.4(8)
Z	4	4	4

Table 1: Comparison of Crystallographic Data for Selected Pyrazole Carboxylate Derivatives.

Experimental Protocols

The following sections outline generalized experimental procedures for the synthesis and X-ray crystallographic analysis of methyl pyrazole carboxylates, based on established methodologies for similar compounds.[1][2]

Synthesis of Methyl Pyrazole Carboxylates

A common route for the synthesis of substituted pyrazoles involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. For example, the synthesis of methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate is achieved by the reaction of dimethyl acetylenedicarboxylate (DMAD) with phenylhydrazine.[1]

General Procedure:

- A solution of the appropriate 1,3-dicarbonyl compound (1 equivalent) in a suitable solvent (e.g., ethanol, methanol, or a mixture of toluene and DCM) is prepared.[1]
- The hydrazine derivative (1 equivalent) is added to the solution.
- The reaction mixture is typically stirred at room temperature or refluxed for a period ranging from a few hours to overnight, with the progress monitored by thin-layer chromatography (TLC).[1][2]
- Upon completion, the solvent is removed under reduced pressure.
- The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the desired pyrazole carboxylate.[1][2]

Single-Crystal X-ray Diffraction

High-quality single crystals are essential for determining the molecular structure by X-ray diffraction.

General Procedure:

- Crystallization: Single crystals of the purified pyrazole derivative are grown, typically by slow evaporation of a saturated solution in a suitable solvent or solvent mixture (e.g., ethanol, methanol, or DMF/MeOH).
- Data Collection: A suitable single crystal is mounted on a diffractometer. X-ray diffraction data are collected at a specific temperature (e.g., 120 K) using a specific wavelength of X-ray radiation (e.g., Mo K α , 0.71073 \AA).
- Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct

methods and refined by full-matrix least-squares on F^2 . All non-hydrogen atoms are typically refined anisotropically.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and structural elucidation of a novel pyrazole derivative.



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Caption: Experimental workflow from synthesis to crystal structure determination.

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